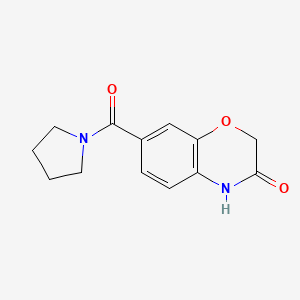
7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one, also known as PBZ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBZ is a heterocyclic compound that contains a benzoxazine ring and a pyrrolidine ring, making it a versatile molecule that can be used in many different ways.
Mechanism of Action
The mechanism of action of 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer. 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has also been shown to scavenge free radicals and protect cells from oxidative damage. In terms of anticancer effects, 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Advantages and Limitations for Lab Experiments
The advantages of using 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one in lab experiments include its versatility, stability, and low toxicity. 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one can be easily synthesized and modified to suit different experimental needs. 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is also stable under various conditions, making it a reliable compound for use in experiments. The limitations of using 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one in lab experiments include its limited solubility in water and its potential interactions with other compounds.
Future Directions
There are several future directions for research on 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one, including the development of new synthetic methods, the identification of new targets for 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one, and the optimization of 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one for specific applications. 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has the potential to be used in various fields, including drug delivery, material science, and agriculture. Further research is needed to fully understand the mechanism of action of 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one and its potential applications.
Synthesis Methods
The synthesis of 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one can be achieved through various methods, including the reaction of 2-aminophenol with ethyl acetoacetate to form 2-ethoxycarbonyl-3-hydroxyquinoline, which is then reacted with pyrrolidine-1-carbonyl chloride to produce 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one. Another method involves the reaction of 2-aminophenol with ethyl acetoacetate and pyrrolidine in the presence of a catalyst to form 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one.
Scientific Research Applications
7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
properties
IUPAC Name |
7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-12-8-18-11-7-9(3-4-10(11)14-12)13(17)15-5-1-2-6-15/h3-4,7H,1-2,5-6,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLPERSYVLNNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)NC(=O)CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide](/img/structure/B7474885.png)
![6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7474891.png)




![3-cyano-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474909.png)



![[5-(2-Fluorophenyl)furan-2-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7474935.png)


